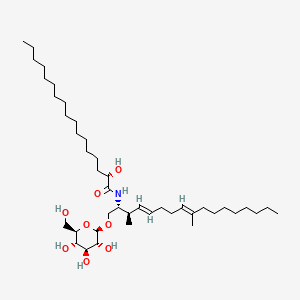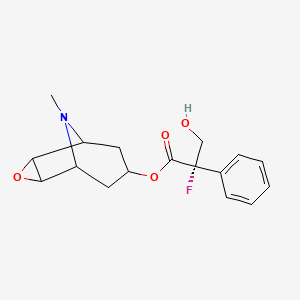
Antidepressant agent 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antidepressant agent 6 is a compound used in the treatment of major depressive disorders. It belongs to a class of medications known as selective serotonin reuptake inhibitors (SSRIs), which function by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its deficiency is often linked to depression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 6 typically involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form N-N bonds in the presence of oxygen as the terminal oxidant . Another method involves the use of microwave-assisted extraction with ethyl acetate, which has shown high efficiency in isolating antidepressants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Antidepressant agent 6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Antidepressant agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on neurotransmitter levels and its potential role in neurogenesis.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating depression and other mood disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Antidepressant agent 6 involves the inhibition of serotonin reuptake in the brain. By blocking the reuptake of serotonin, the compound increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing its mood-elevating effects. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons . Additionally, the compound may interact with other receptors and pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Citalopram: An SSRI that is more selective for the serotonin transporter compared to other antidepressants.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that affects both serotonin and norepinephrine levels.
Uniqueness
Antidepressant agent 6 is unique in its specific binding affinity for the serotonin transporter and its relatively fast onset of action compared to other SSRIs. Additionally, it has a favorable side-effect profile, making it a preferred choice for many patients .
Properties
Molecular Formula |
C17H20FNO4 |
|---|---|
Molecular Weight |
321.34 g/mol |
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-2-fluoro-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1 |
InChI Key |
INAVYUWHDZMESX-VSIZIWLYSA-N |
Isomeric SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)F |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


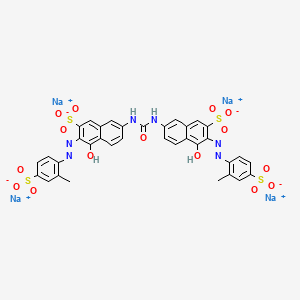
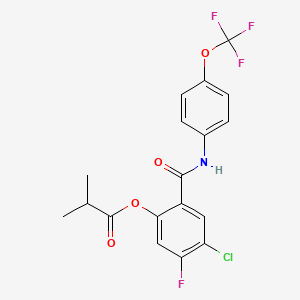
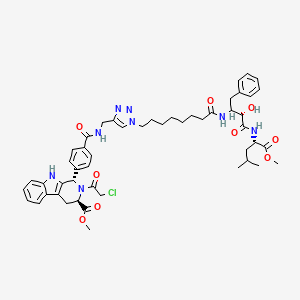

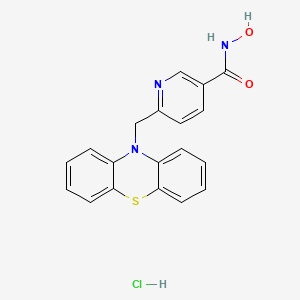
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
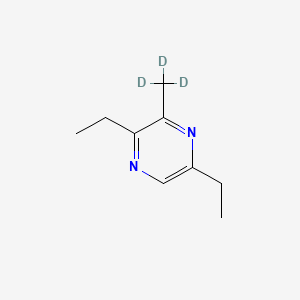
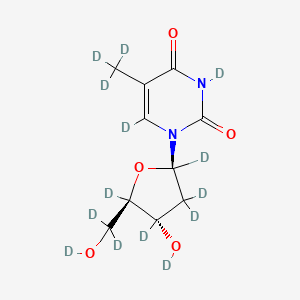
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
![(5R,8'R)-8'-hydroxy-6-methylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one](/img/structure/B12380332.png)
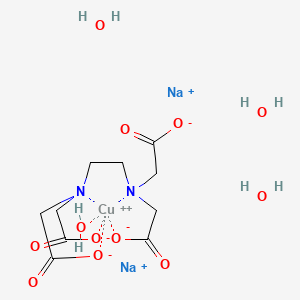
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

